molecular formula C10H13N3O B15070573 2-(7-Methoxy-1H-indazol-3-yl)ethanamine

2-(7-Methoxy-1H-indazol-3-yl)ethanamine

Cat. No.: B15070573
M. Wt: 191.23 g/mol
InChI Key: AYZBRTWOGQWTGU-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1H-indazol-3-yl)ethanamine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions . Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-1H-indazol-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

2-(7-Methoxy-1H-indazol-3-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to influence cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2-(7-Methoxy-1H-indazol-3-yl)ethanamine is unique due to its specific indazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(7-methoxy-2H-indazol-3-yl)ethanamine

InChI

InChI=1S/C10H13N3O/c1-14-9-4-2-3-7-8(5-6-11)12-13-10(7)9/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

AYZBRTWOGQWTGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NN=C21)CCN

Origin of Product

United States

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